molecular formula C11H17NO3 B572359 tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1251020-88-8

tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B572359
CAS No.: 1251020-88-8
M. Wt: 211.261
InChI Key: HUDZBXKDAQRXNO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZBXKDAQRXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719177
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251020-88-8
Record name tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection-Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a patented route, Boc protection occurs after ketone formation, where the spirocyclic intermediate is treated with Boc₂O in tetrahydrofuran (THF) at 0–25°C, achieving 82% yield. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the Boc group without affecting the spirocyclic backbone, enabling further functionalization.

Tosyl (Ts) Group for Nitrogen Protection

Ortho-nitrophenylsulfonamide is employed in ring-closure reactions to protect the azetidine nitrogen. After cyclization, thiophenol in dimethylformamide (DMF) removes the Ts group under basic conditions (K₂CO₃), restoring the secondary amine for subsequent Boc protection. This stepwise approach minimizes side reactions and improves isolability.

Reductive Methods for Intermediate Conversion

Zinc-Acetic Acid Cleavage

Treatment of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with zinc in acetic acid cleaves the N–O bond, yielding 1,3-amino alcohols. This reductive step is critical for accessing dechlorinated products but requires careful pH control to prevent over-reduction.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography (petroleum ether/ethyl acetate gradients) resolves spirocyclic intermediates with >98% purity. Preparative HPLC with Chiralpak® columns ensures enantiomeric purity for chiral variants, though the 5-oxo derivative itself is achiral.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl singlet at δ 1.46 ppm and spirocyclic protons as multiplet clusters between δ 3.30–4.49 ppm.

  • HRMS : Molecular ion peak at m/z 211.26 [M+H]⁺ confirms the molecular formula C₁₁H₁₇NO₃.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Zn-Cu Cyclopropanationtert-Butyl 3-methyleneazetidineCCl₃CCOCl, Zn-Cu4198
LiAlH₄ ReductionCyclic ketone precursorLiAlH₄, Boc₂O7695
NaBH₄ Reduction6-Oxo derivativeNaBH₄, MeOH93.799
Ts Protection/DeprotectOrtho-nitrophenylsulfonamideThiophenol, K₂CO₃5597

Table 1. Efficiency of synthetic methods for this compound.

Challenges and Optimization Strategies

Byproduct Formation in Cyclopropanation

Excess trichloroacetyl chloride generates dichloro byproducts, necessitating stoichiometric control. Recrystallization from diisopropyl ether removes polymeric impurities.

Moisture Sensitivity

The Boc-protected intermediate is hygroscopic, requiring storage under inert gas (N₂ or Ar) at 0–10°C.

Industrial-Scale Feasibility

The Zn-Cu-mediated route is prioritized for scalability due to its compatibility with continuous flow reactors and minimal purification steps. A 100-g batch produces 41 g of product with 98% purity, meeting Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as CNS penetrant CXCR2 antagonists, exert their effects by binding to the CXCR2 receptor, thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Oxo vs. 6-Oxo Derivatives

Property 5-Oxo Derivative 6-Oxo Derivative
CAS Number 1251020-88-8 1363380-93-1
Ketone Position Position 5 on cyclobutane Position 6 on azetidine
Reactivity Favors cyclobutane ring functionalization Favors azetidine ring functionalization
Reported Use Intermediate for rigid scaffolds Used in PROTAC synthesis

Key Insight : The ketone position dictates regioselective derivatization, enabling tailored modifications for target-specific drug candidates .

Functional Group Variants

Hydroxyl-Substituted Analog
  • Compound : tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS Number : 158602-43-8
  • Difference : Hydroxyl group replaces the ketone at position 6.
Amino-Substituted Analog
  • Compound: tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS Number : 1211586-09-2
  • Difference: Amino group at position 6.
  • Impact : Enables salt formation (e.g., oxalate salts) and participation in coupling reactions .

Bicyclic and Spirocyclic Derivatives

Bicyclo[2.2.1]heptane Derivatives
  • Example : tert-Butyl (1R,4R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Number : 1403865-39-3
  • Difference : Bicyclo[2.2.1]heptane core replaces spiro[3.3]heptane.
  • Impact : Increased rigidity and stereochemical complexity, enhancing target binding selectivity .
Ethyl Ester-Substituted Spiro Compound
  • Compound : tert-Butyl 6-(2-ethoxy-2-oxo-ethyl)-2-azaspiro[3.3]heptane-2-carboxylate
  • CAS Number : 2173992-27-1
  • Molecular Weight : 283.36 g/mol
  • Difference : Ethyl ester substituent at position 6.
  • Impact : Facilitates further hydrolysis to carboxylic acids for conjugation .

Physicochemical and Pharmacokinetic Comparison

Parameter 5-Oxo Derivative 6-Oxo Derivative Amino Derivative
LogP (Predicted) 1.2–1.5 1.3–1.6 0.8–1.1
TPSA (Ų) 46.5 46.5 64.1
Solubility (ESOL) -2.1 (Moderate) -2.3 (Moderate) -1.8 (Good)
CYP Inhibition Risk Low Low Moderate

Key Insight: Amino-substituted analogs exhibit better solubility but higher CYP inhibition risks, necessitating careful optimization .

Q & A

Q. Table 1: Comparison of Synthetic Routes

ParameterRoute 1Route 2
Yield87–92%95–98%
Key ReagentLiAlH₄ in THFGrubbs catalyst
Critical StepSpiroannulationRing-closing metathesis
Purity (HPLC)>97%>98%

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Distinct signals confirm the spirocyclic scaffold. For example:
    • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 3.15–4.46 (m, azetidine and cyclobutane protons), 5.86 (s, NH).
    • ¹³C NMR : δ 79.7 (spiro carbon), 163.1 (C=O), 28.3 (tert-butyl CH₃) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 431.1566, found 431.1569) .
  • X-ray crystallography : SHELXL refinement resolves bond angles and torsional strain in the spiro system .

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityAssignment
tert-butyl CH₃1.42SingletC(CH₃)₃
Azetidine N–CH₂3.15–4.46MultipletSpiro ring junction
Ketone C=O163.1-¹³C carbonyl resonance

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Refrigerated (2–8°C), in airtight containers away from moisture and ignition sources .
  • PPE : Nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Note : Despite low acute toxicity (OSHA H302: Harmful if swallowed), chronic exposure risks (e.g., reproductive toxicity) remain unstudied .

Advanced: How can computational modeling resolve contradictions in spectroscopic data?

Answer:
Discrepancies in NMR or X-ray data (e.g., unexpected diastereomer ratios) can be addressed via:

  • DFT calculations : Optimize molecular geometries (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental values .
  • SHELXD/SHELXE pipelines : Resolve crystallographic ambiguities in twinned or high-symmetry crystals .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures for conformational exchange in the spiro system .

Example : A 0.3 ppm deviation in NH proton shifts was resolved by identifying rotameric equilibria via variable-temperature NMR .

Advanced: What strategies enable selective derivatization of the spiro core?

Answer:

  • Ketone Functionalization : Reductive amination or Grignard addition at the 5-oxo position .
  • Azetidine Ring Modification : SNAr reactions at the 2-azaspiro nitrogen using electrophiles (e.g., Boc-protected alkyl halides) .
  • Spiro Ring Expansion : Photocatalytic [2+2] cycloaddition to generate bicyclic derivatives .

Case Study : tert-Butyl 6-(3,3-dimethylcycloprop-1-en-1-yl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via Pd-catalyzed coupling (98% yield) .

Advanced: How is asymmetric synthesis achieved for chiral derivatives?

Answer:

  • Chiral Auxiliaries : Use (R)-tert-butylsulfinyl groups to induce diastereoselectivity during spiro ring formation (e.g., 87% yield, 99% ee) .
  • Catalytic Enantioselection : Ru-phosphine complexes in hydrogenation steps (e.g., asymmetric reduction of ketimine intermediates) .
  • Resolution via Diastereomeric Salts : Oxalate or hydrochloride salts separate enantiomers (e.g., 2:1 oxalate salt crystallization) .

Q. Table 3: Enantiomeric Excess (ee) in Derivatives

DerivativeMethodee (%)
(R)-Sulfinyl spirocompoundChiral auxiliary99
Ru-catalyzed hydrogenateEnantioselective95

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